![molecular formula C6H5FS B1489948 2-(1-Fluorovinyl)thiophene CAS No. 2098088-34-5](/img/structure/B1489948.png)
2-(1-Fluorovinyl)thiophene
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis and electronic absorption spectra .Chemical Reactions Analysis
Thiophenes undergo a variety of reactions. For example, they can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide . In addition, thiophenes can be synthesized from 1,3-butadiynes via a reaction initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Scientific Research Applications
Organic Semiconductors
2-(1-Fluorovinyl)thiophene: is a valuable compound in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial for high-performance organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electron-withdrawing fluorovinyl group can potentially lower the HOMO-LUMO gap, enhancing the semiconductor’s performance.
Organic Field-Effect Transistors (OFETs)
In OFETs, 2-(1-Fluorovinyl)thiophene derivatives can be used to create p-type or n-type semiconducting layers due to their ability to transport holes or electrons efficiently . The fluorine atoms may improve the material’s stability and its electrical properties, making it suitable for flexible electronics.
Organic Light-Emitting Diodes (OLEDs)
The compound’s potential use in OLEDs lies in its ability to emit light when an electric current is applied . It can serve as a component of the emissive layer in OLEDs, where the fine-tuning of its electronic properties through chemical modification could lead to efficient and stable blue-light emission, a challenging area in OLED research.
Medicinal Chemistry
Thiophene derivatives, including 2-(1-Fluorovinyl)thiophene , exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The introduction of a fluorovinyl group could potentially enhance these properties by affecting the molecule’s interaction with biological targets.
Corrosion Inhibitors
In material science, thiophene derivatives are known to act as corrosion inhibitors . The incorporation of a 2-(1-Fluorovinyl) group into thiophene could improve its efficacy in protecting metals against corrosion, particularly in harsh industrial environments.
Fluorescent Biomarkers
Fluorescent thiophene-based materials, including those modified with fluorovinyl groups, can be used as biomarkers due to their bright and stable fluorescence . These compounds can be attached to biological molecules to study various biological processes, including enzyme reactions and cellular tracking.
Future Directions
Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . These properties suggest that 2-(1-Fluorovinyl)thiophene and other thiophene-based compounds have promising future directions in both medicinal chemistry and material science.
properties
IUPAC Name |
2-(1-fluoroethenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYQEMIMYOVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CS1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluorovinyl)thiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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